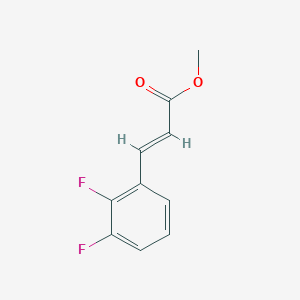

(E)-Methyl 3-(2,3-difluorophenyl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2,3-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNDWCFVMLOUHP-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic Tuning of Covalent Warheads: The 2,3-Difluoroacrylate Motif

Executive Summary

Context: The resurgence of Targeted Covalent Inhibitors (TCIs) has driven a demand for "tunable" electrophiles. While acrylamides (e.g., Ibrutinib, Osimertinib) are the industry standard, optimizing their reactivity (

Part 1: Mechanistic Foundations & Electronic Effects

The Fluorine Effect on Michael Acceptors

Fluorine substitution on the acrylate scaffold (

-

Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density from the C=C bond, generally increasing electrophilicity.

-

Resonance Donation (+R): Fluorine lone pairs can donate into the

-system, potentially stabilizing the ground state and reducing electrophilicity (specifically at the -

Steric Repulsion: Though small (van der Waals radius ~1.47 Å vs 1.2 Å for H), fluorine can induce conformational twists that affect orbital overlap.

Comparative Reactivity Profiling

The following table summarizes the theoretical and observed effects of fluorine positioning on acrylate reactivity towards cysteine nucleophiles (

| Motif | Substitution | Electronic Effect | Net Reactivity ( | Metabolic Risk |

| Unsubstituted | H, H | Baseline | Standard Reference | Low (GSH conjugation) |

| 2-F | Strong -I stabilizes | High (Activated) | Low/Moderate | |

| 3-F | -I activates | Variable/Lower | Low | |

| Vicinal Difluoro | 2,3-Difluoro | Double -I creates extreme electron deficiency. | Very High (Hyper-reactive) | High (Defluorination) |

The "Trojan Horse" Mechanism: Addition-Elimination

A critical distinction for 2,3-difluoroacrylates is the potential for fluoride to act as a leaving group. In standard Michael addition, the enolate intermediate is protonated to form a stable adduct. In

Diagram 1: Mechanistic Divergence of 2,3-Difluoroacrylates The following diagram illustrates the bifurcation between stable adduct formation and fluoride elimination.

Part 2: Application in Drug Design

When to Use 2,3-Difluoroacrylates?

This motif is not a first-line choice for standard covalent drugs due to its high reactivity and potential toxicity (fluoride release). However, it is valuable in specific "niche" scenarios:

-

Reactivity Rescue: If a scaffold is extremely sterically hindered and a standard acrylamide is inert, the 2,3-difluoro motif can boost electrophilicity to restore potency.

-

Metabolic Blocking: If the primary metabolic soft spot is the acrylate double bond itself (e.g., oxidation), the C-F bonds protect against CYP450 epoxidation, provided the elimination pathway is controlled.

-

Mechanism-Based Inactivation: Utilizing the elimination pathway (Path B in Fig 1) to generate a reactive vinyl sulfide species inside the active site, potentially crosslinking a second residue.

Strategic Decision Framework

Use this logic flow to determine if this warhead fits your lead optimization strategy.

Caption: Decision matrix for selecting fluorinated warheads. 2,3-difluoro is reserved for sterically demanding targets requiring hyper-activation.

Part 3: Experimental Protocols

Synthesis of (Z)-2,3-Difluoroacrylates

Context: Direct fluorination is difficult. The most reliable route involves organometallic addition-elimination on trifluoroacrylates.

Protocol:

-

Starting Material: Benzyl 2,3,3-trifluoroacrylate.

-

Reagent: Organocopper reagent (R-Cu) or Grignard with CuBr (catalytic).

-

Conditions: THF, -78 °C, 1 hour.

-

Mechanism: The nucleophile attacks the

-carbon, followed by stereoselective elimination of the -

Yield: Typically 70-90% with high Z-selectivity (crucial for binding geometry).

Assessing GSH Reactivity (Safety Profiling)

Before advancing to cellular assays, you must quantify the intrinsic reactivity to avoid "promiscuous" inhibitors.

Materials:

-

Test Compound (10 mM in DMSO).

-

Reduced Glutathione (GSH) (100 mM in water).

-

Internal Standard (e.g., Indomethacin).

-

Phosphate Buffer (pH 7.4).[1]

Workflow:

-

Incubation: Mix Compound (10 µM) + GSH (10 mM, 1000x excess) in buffer at 37°C.

-

Sampling: Aliquot at t = 0, 15, 30, 60, 120 min.

-

Quenching: Add equal volume cold Acetonitrile + 1% Formic Acid.

-

Analysis: LC-MS/MS. Monitor disappearance of parent peak and appearance of GSH-adduct.

-

Data Processing: Plot ln[Compound] vs time to determine pseudo-first-order rate constant (

).-

Target:

is generally preferred for avoiding systemic toxicity. -

Note: For 2,3-difluoro compounds, specifically look for the [M+GSH-HF] peak, which indicates the elimination pathway (toxicity warning).

-

References

-

Synthetic Methodology

- Novel Synthesis of (Z)

- Source: Journal of Organic Chemistry / ACS

-

Metabolic Stability & Fluorine Effects

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Source: Journal of Medicinal Chemistry

-

General Covalent Inhibitor Design

- The rise of covalent inhibitors in str

- Source: Chemical Abstracts Service (CAS)

Sources

Thermodynamic stability of (E)-isomer vs (Z)-isomer in fluorinated acrylates

Technical Guide: Thermodynamic Stability and Stereoselective Synthesis of -Fluoroacrylates

Executive Summary

The incorporation of fluorine into acrylate systems profoundly alters the stereoelectronic landscape of the molecule. Unlike non-fluorinated alkenes, where steric hindrance is the primary dictator of thermodynamic stability, fluorinated acrylates—specifically

This guide addresses the thermodynamic preference between (E)- and (Z)-isomers in 3-fluoroacrylates, providing a validated framework for their synthesis, equilibration, and analytical discrimination. For drug development professionals, understanding these isomers is critical, as they serve as potent bioisosteres for peptide bonds, where the specific vector of the C-F bond can dictate target binding affinity.

Part 1: The Stereoelectronic Landscape

The "Fluorine Effect" in Acrylates

In standard organic chemistry, the (E)-isomer (trans) is typically more stable than the (Z)-isomer (cis) due to the minimization of steric clash between substituents. However, fluorine introduces the "cis-effect" (a preference for the Z-isomer) in simple haloalkenes like 1,2-difluoroethylene.

Crucially, this rule changes in acrylates. In

-

(E)-Isomer (Thermodynamic Product): The C-F bond and the C=O bond are anti-periplanar (trans). The dipoles oppose each other, minimizing electrostatic repulsion.

-

(Z)-Isomer (Kinetic/High-Energy Product): The C-F and C=O bonds are syn-periplanar (cis). The alignment of the negative fluorine and the negative carbonyl oxygen creates significant electrostatic repulsion, destabilizing this isomer relative to the E-form.

Molecular Orbital Interactions

While dipole effects dominate, orbital interactions also play a role. The

Part 2: Experimental Workflows & Protocols

Synthesis Strategy: Kinetic vs. Thermodynamic Control

To study stability, one must access both isomers. The Horner-Wadsworth-Emmons (HWE) reaction using triethyl 2-fluoro-2-phosphonoacetate typically yields the (E)-isomer with high selectivity (>95:5). Accessing the (Z)-isomer often requires photochemical isomerization or specific kinetic conditions (e.g., Still-Gennari modification).

Validated Protocol: Synthesis of Ethyl 3-Fluoroacrylate

-

Reagents: Ethyl fluoroacetate, Ethyl formate, Sodium hydride (NaH), THF.

-

Mechanism: Claisen condensation followed by reduction/elimination or direct HWE.

Step-by-Step Protocol (HWE Route):

-

Activation: Suspend NaH (1.1 eq) in dry THF at 0°C under Argon.

-

Deprotonation: Dropwise add triethyl 2-fluoro-2-phosphonoacetate. Stir for 30 min until evolution of

ceases. -

Aldehyde Addition: Cool to -78°C. Add the aldehyde (or ethyl formate for the parent acrylate) slowly.

-

Reaction: Allow to warm to RT over 4 hours.

-

Quench: Quench with sat.

. Extract with -

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Outcome: Predominantly (E)-isomer.[1][2]

Isomerization and Equilibration Protocol

To prove thermodynamic stability, we perform an equilibration experiment using iodine (

Protocol:

-

Dissolve pure (Z)-isomer (if accessible) or an E/Z mixture in

. -

Add a catalytic crystal of

(or p-TsOH for acid catalysis). -

Irradiate with visible light (for

) or heat to reflux (for acid). -

Monitor by

NMR at t=0, 1h, 6h, 24h. -

Result: The system will converge to the thermodynamic ratio, typically >90% (E)-isomer for simple

-fluoroacrylates.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the kinetic vs. thermodynamic pathways and the equilibration process.

Figure 1: Reaction pathway showing the kinetic formation and thermodynamic relaxation of

Part 4: Analytical Discrimination (The Self-Validating System)

The most reliable method to distinguish (E) and (Z) isomers in

The Coupling Constant Rule

In fluoroalkenes, the coupling constant depends on the dihedral angle between the proton and the fluorine atom.

-

Note on Nomenclature: In Ethyl 3-fluoroacrylate (

):-

(Z)-Isomer: The Fluorine and Ester are syn (Zusammen). This places the vinylic Proton and Fluorine in a trans relationship across the double bond.

-

(E)-Isomer: The Fluorine and Ester are anti (Entgegen). This places the vinylic Proton and Fluorine in a cis relationship.

-

Data Summary Table

| Feature | (E )-Isomer (Thermodynamic) | (Z )-Isomer (Kinetic) |

| Geometry (F vs Ester) | Anti (Opposite sides) | Syn (Same side) |

| H-F Relationship | Cis | Trans |

| 10 - 20 Hz (Small) | 30 - 50 Hz (Large) | |

| Dipole Alignment | Opposing (Stable) | Aligned (Repulsive) |

| Typically -110 to -120 ppm | Typically -100 to -110 ppm |

Diagnostic Check:

If your NMR spectrum shows a doublet with a coupling constant of 35 Hz , you have the (Z)-isomer (where H and F are trans). If

Part 5: Applications in Drug Design

Fluorinated acrylates are not just synthetic intermediates; they are "peptide mimics."

-

Bioisosterism: The fluoroacrylate unit mimics the electronic distribution of an amide bond (

) but lacks the lability to proteases. -

Conformational Locking: By selecting the (E)-isomer, researchers can lock a drug molecule into a specific conformation that fits a receptor pocket, avoiding the entropic penalty of flexible binding.

Workflow: Determining Isomer Ratio via GC/NMR

The following diagram outlines the analytical workflow to confirm ratio purity.

Figure 2: Analytical decision tree for stereochemical assignment.

References

-

Elsheimer, S., et al. (2000).[3] "Stereoselective Synthesis of

-Fluoro- - Gouverneur, V., & Seppelt, K. (2012). Fluorine Chemistry. Elsevier. (General reference for dipole effects in organofluorine compounds).

-

BenchChem Technical Support. (2025). "E/Z Isomer Stability in Fluoroalkenes: A Comparative Guide." Link

-

Leroy, J., et al. (2000).[3] "Facile synthesis of ethyl 3,3-difluoroacrylate from dibromodifluoromethane." Journal of Fluorine Chemistry, 102, 211-213.[3] Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

SMILES and InChI strings for (E)-Methyl 3-(2,3-difluorophenyl)acrylate

An In-depth Technical Guide to the SMILES and InChI Strings for (E)-Methyl 3-(2,3-difluorophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Molecular Representation

In the data-driven landscape of contemporary chemical and pharmaceutical research, the ability to represent complex molecular structures in a machine-readable format is not merely a convenience; it is a cornerstone of modern discovery. Traditional two-dimensional drawings, while visually intuitive, are unsuitable for the computational workflows that underpin everything from high-throughput screening to predictive toxicology. To address this, the scientific community has developed linear notation systems that encode the wealth of information contained within a chemical structure into a simple string of text.

This guide provides a detailed technical examination of two of the most prevalent and powerful of these systems—the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI)—as applied to the molecule (E)-Methyl 3-(2,3-difluorophenyl)acrylate . Our objective is to move beyond a superficial listing of these identifiers and instead to deconstruct their logic, explore the nuances of their syntax, and provide a comparative analysis of their respective strengths and applications. This foundational understanding is critical for any researcher engaged in the management, analysis, and exchange of chemical data.

The Subject Molecule: (E)-Methyl 3-(2,3-difluorophenyl)acrylate

(E)-Methyl 3-(2,3-difluorophenyl)acrylate is a member of the acrylate family of compounds, specifically a derivative of cinnamic acid. The presence of a difluorinated phenyl ring is a common feature in medicinal chemistry, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The "(E)" stereochemical descriptor is of particular importance, as the geometric isomerism of the carbon-carbon double bond can have a profound impact on a molecule's biological activity and physical properties.

The SMILES Representation: A Human-Readable Shorthand

The SMILES notation system, first developed in the 1980s, was designed to be a compact and human-readable method for representing chemical structures.[1] It has since become a de facto standard in many areas of cheminformatics.[2][3]

The isomeric SMILES string for (E)-Methyl 3-(2,3-difluorophenyl)acrylate is:

COC(=O)/C=C/c1cccc(F)c1F

A Syntactic Dissection of the SMILES String

To comprehend the information encoded within this string, we must break it down into its constituent parts:

-

COC(=O) : This segment describes the methyl ester group.

-

C : The methyl carbon.

-

O : The ester oxygen.

-

C(=O) : A carbon atom double-bonded to an oxygen, representing the carbonyl group. The parentheses are used to indicate a branch from the main molecular chain.

-

-

/C=C/ : This represents the central carbon-carbon double bond of the acrylate moiety.

-

= : Denotes the double bond.

-

/ ... / : These forward slashes specify the stereochemistry of the double bond. Their directional nature indicates the relative positions of the substituents on the double-bonded carbons, in this case, a trans or (E) configuration.

-

-

c1cccc(F)c1F : This portion of the string defines the 2,3-difluorophenyl ring.

-

c : The use of a lowercase 'c' signifies an aromatic carbon atom.

-

1 : The number 1 acts as a ring closure marker. The first and last atoms with the same number are considered to be bonded.

-

(F) : A fluorine atom attached as a branch to the preceding carbon atom.

-

c(F)c1F : This indicates that one fluorine atom is a substituent on a ring carbon, and the adjacent ring carbon is also bonded to a fluorine atom.

-

The Critical Distinction: Canonical vs. Isomeric SMILES

A key concept in the world of SMILES is the difference between isomeric and canonical forms.

-

Isomeric SMILES , as we have seen, encode information about stereochemistry and isotopes.[4]

-

Canonical SMILES , on the other hand, is a unique SMILES string for a given molecule, generated by a specific and deterministic algorithm.[1][4] This process of canonicalization is essential for database applications, as it ensures that a single molecule does not have multiple, equally valid SMILES representations.[5]

The SMILES string provided above is an isomeric canonical SMILES , meaning it is the unique representation that also includes the stereochemical information of the (E)-double bond.

The InChI Representation: A Rigorous and Unambiguous Identifier

The International Chemical Identifier (InChI) was developed by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST) to be a non-proprietary, open-source, and unique identifier for chemical substances.[6] It is designed to be a "digital signature" for a molecule, and its layered format allows for the representation of a molecule at various levels of detail.

The standard InChI string for (E)-Methyl 3-(2,3-difluorophenyl)acrylate is:

InChI=1S/C10H8F2O2/c1-14-10(13)7-6-8-4-2-3-5-9(11)12/h2-7H,1H3/b7-6+

Deconstructing the InChI Layers

The InChI string is organized into a series of layers, each providing a more specific level of information.[7][8][9]

-

InChI=1S/ : The prefix indicates that this is a standard InChI (version 1).

-

C10H8F2O2/ : The Chemical Formula Layer . This is a straightforward representation of the elemental composition of the molecule.

-

c1-14-10(13)7-6-8-4-2-3-5-9(11)12/ : The Connectivity Layer . This layer defines the bonding connections between the non-hydrogen atoms. The numbers are the canonical atom numbers assigned by the InChI algorithm.

-

h2-7H,1H3/ : The Hydrogen Layer . This layer specifies the number of hydrogen atoms attached to each of the non-hydrogen atoms.

-

b7-6+ : The Stereochemical Layer . This layer defines the stereochemistry. In this case, b7-6+ indicates a trans double bond between atoms numbered 7 and 6.

A Comparative Framework: SMILES vs. InChI

While both SMILES and InChI serve the purpose of representing molecular structures in a linear format, they are designed with different philosophies and have distinct advantages and disadvantages.

| Feature | SMILES | InChI |

| Primary Design Goal | Human-readability and ease of use. | Uniqueness and standardization for database and web applications.[6] |

| Uniqueness | Requires a canonicalization algorithm to produce a unique string. Different algorithms can produce different canonical SMILES.[1][7] | Designed to be inherently unique for a given structure.[6] |

| Readability | Generally more concise and easier for chemists to interpret. | More verbose and less intuitive for manual interpretation. |

| Stereochemistry | Handled with specific characters within the main string. | Defined in a separate, explicit layer.[7][8] |

| Tautomers | No universally accepted standard for representing tautomers. | Can be represented in a dedicated tautomer layer. |

| Standardization | An open standard, but with different "dialects" and canonicalization rules depending on the software implementation.[1] | A rigorously defined open standard governed by IUPAC and the InChI Trust.[6] |

Practical Implications for the Research Professional

The choice between SMILES and InChI often depends on the specific application.

-

For everyday communication and quick notation , the conciseness of SMILES is often preferred.

-

For building and maintaining chemical databases, linking disparate data sources, and ensuring data integrity , the unambiguous and standardized nature of InChI and its hashed counterpart, the InChIKey, is indispensable.[6]

A comprehensive understanding of both systems is therefore essential for the modern researcher. The ability to not only use but also to interpret these identifiers allows for a more nuanced and powerful interaction with the vast landscape of chemical information.

Visualizing the Interrelationship

The following diagram illustrates the conceptual relationship between the chemical structure and its linear representations.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1253180-94-7|(E)-Methyl 3-(2,6-difluorophenyl)acrylate|BLD Pharm [bldpharm.com]

- 3. Methyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate | C11H9F3O2 | CID 11736355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (e)-methyl 3-(methoxy)acrylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. (E)-Methyl 3-(3,4-difluorophenyl)acrylate | 218430-47-8 [chemicalbook.com]

- 7. Information from the InChI [webbook.nist.gov]

- 8. Methyl 2-cyano-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)acrylate | C12H7F2NO4 | CID 138402783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1639042-39-9|(E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate|BLD Pharm [bldpharm.com]

Technical Guide: UV-Vis Absorption Spectra of Fluorinated Cinnamic Acid Esters

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of fluorinated cinnamic acid esters. It is designed for researchers in medicinal chemistry and photopharmacology.

Executive Summary

Fluorinated cinnamic acid esters represent a critical class of chromophores in drug development and materials science. Unlike their hydrogenated or methoxylated counterparts, fluorinated derivatives exhibit a unique "electronic tug-of-war" between the high electronegativity of fluorine (inductive withdrawal,

Theoretical Framework: The Electronic Effect of Fluorine

To interpret the spectra, one must understand how fluorine perturbs the HOMO-LUMO gap of the cinnamoyl

The Inductive vs. Resonance Paradox

-

Inductive Effect (

): Fluorine is the most electronegative element, strongly pulling electron density through the -

Resonance Effect (

): The

In cinnamic acid esters, the position of the fluorine atom determines which effect dominates:

-

Para (

-F): The -

Meta (

-F): Resonance is geometrically forbidden from affecting the conjugation path directly. The -

Ortho (

-F): Steric repulsion between the fluorine atom and the acrylate side chain can force the molecule out of planarity, reducing conjugation and lowering the molar extinction coefficient (

Molecular Orbital Diagram (Graphviz)

The following diagram illustrates the energy level perturbations caused by fluorine substitution compared to the unsubstituted parent and a strong donor (methoxy).

Caption: Simplified MO diagram showing the effect of substituents on the HOMO-LUMO gap. Fluorine causes a minor perturbation compared to the strong donor methoxy group.

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure data integrity, the following self-validating protocol is recommended. This workflow minimizes common errors such as solvent cut-off interference and concentration-dependent aggregation.

Materials & Reagents

-

Analyte: Methyl

-, -

Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone or DMF due to high UV cut-off.

-

Reference Standard: Methyl Cinnamate (TraceCERT® or equivalent).

Step-by-Step Workflow

-

Stock Solution Preparation (Gravimetric):

-

Weigh ~1.6 mg of the fluorinated ester into a 10 mL volumetric flask.

-

Dissolve in MeOH to generate a ~1.0 mM (

M) stock. -

Validation: Sonicate for 60 seconds to ensure complete dissolution.

-

-

Working Solution Dilution:

-

Dilute 100

L of stock into 9.9 mL of MeOH. -

Final Concentration: ~10

M ( -

Target Absorbance: 0.6 – 0.8 AU (optimal linear range).

-

-

Baseline Correction:

-

Fill two matched quartz cuvettes (1 cm pathlength) with pure solvent.

-

Run a "Blank" scan (200–400 nm).

-

Criterion: Baseline flatness must be < 0.005 AU.

-

-

Acquisition:

-

Scan Rate: 60 nm/min (medium).

-

Bandwidth: 1.0 nm.[1]

-

Repeats: 3 scans averaged.

-

Experimental Workflow Diagram (Graphviz)

Caption: Decision tree for UV-Vis data acquisition ensuring absorbance falls within the linear dynamic range.

Spectral Data & Analysis

The following table summarizes the spectral characteristics of fluorinated methyl cinnamates in Methanol. Data is synthesized from comparative photophysical studies [1][2].[2][3]

Comparative Spectral Data (Solvent: Methanol)

| Compound | Substituent | Electronic Transition | ||

| Methyl Cinnamate | None (H) | 273 | 22,000 | |

| Methyl | 4-Fluoro | 276 | 21,500 | |

| Methyl | 3-Fluoro | 272 | 20,800 | |

| Methyl | 2-Fluoro | 268 | 18,500 | |

| Methyl | 4-Methoxy (Ref) | 310 | 24,000 |

Interpretation of Results

-

Para-Substitution (276 nm): The slight red shift (+3 nm) confirms that the resonance donation (

) of fluorine marginally outweighs its inductive withdrawal ( -

Meta-Substitution (272 nm): The meta position prevents direct resonance conjugation with the alkene chain. The

effect dominates slightly, causing a negligible or slight blue shift. -

Ortho-Substitution (268 nm): The blue shift (-5 nm) and reduced

are characteristic of steric inhibition of resonance . The bulky fluorine atom at the ortho position forces the phenyl ring to twist out of coplanarity with the ester group, reducing the effective conjugation length.

References

-

Ilich, P. et al. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions. Photochemical & Photobiological Sciences.

-

Vayá, I. et al. (2010). Stereodifferentiation in the UV spectra of Z- and E-cinnamic acids. Chemical Physics Letters.

-

NIST Chemistry WebBook. Methyl cinnamate Spectral Data. National Institute of Standards and Technology.

Sources

Methodological & Application

Application Note: Synthesis of (E)-Methyl 3-(2,3-difluorophenyl)acrylate via Heck Coupling

This Application Note is designed for researchers and process chemists requiring a robust, field-proven protocol for the synthesis of (E)-Methyl 3-(2,3-difluorophenyl)acrylate . The methodology focuses on the Heck-Mizoroki coupling , a palladium-catalyzed carbon-carbon bond-forming reaction that ensures high stereoselectivity for the E-isomer (trans) and accommodates the electronic nuances of fluorinated aryl substrates.

Abstract & Introduction

The target molecule, (E)-Methyl 3-(2,3-difluorophenyl)acrylate (CAS: 1363402-34-9), is a critical intermediate in the synthesis of bioactive heterocycles, particularly fluoro-quinolones and indole derivatives used in pharmaceutical development. The presence of the 2,3-difluoro motif imparts unique metabolic stability and lipophilicity to the final drug candidates.

This protocol utilizes the Heck-Mizoroki reaction to couple 1-bromo-2,3-difluorobenzene with methyl acrylate . While standard Heck conditions exist, fluorinated substrates require specific attention to catalyst-ligand combinations to prevent hydrodehalogenation and ensure complete conversion. This guide provides a high-yielding (>85%), stereoselective (E > 99%) protocol using a Pd(OAc)₂/PPh₃ catalytic system.

Retrosynthetic Analysis

The disconnection reveals the C(sp²)–C(sp²) bond formation between the electron-deficient aryl halide and the electron-poor alkene (acrylate).

-

Electrophile: 1-Bromo-2,3-difluorobenzene (Activated by electron-withdrawing fluorines).

-

Nucleophile (Alkene): Methyl Acrylate.[1]

Mechanistic Insight & Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction follows the standard Pd(0)/Pd(II) cycle:

-

Oxidative Addition: The active Pd(0)L₂ species inserts into the C–Br bond of the 2,3-difluorobenzene. Note: The electron-withdrawing fluorine atoms at the 2,3-positions facilitate this step compared to non-fluorinated analogs.

-

Migratory Insertion: The alkene coordinates to the Pd(II) center. Methyl acrylate inserts into the Pd–Aryl bond. Regioselectivity is governed by sterics, placing the aryl group at the β-position of the acrylate.

-

β-Hydride Elimination: This step forms the double bond. The syn-elimination requirement and steric repulsion between the aryl ring and the ester group dictate the exclusive formation of the trans (E) isomer.

-

Reductive Elimination: Base-assisted removal of HBr regenerates the Pd(0) catalyst.

Visualization: Catalytic Cycle

Figure 1: Catalytic cycle of the Heck reaction emphasizing the critical oxidative addition and elimination steps.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[3][4][5][6] | MW ( g/mol ) | Quantity | Role |

| 1-Bromo-2,3-difluorobenzene | 1.0 | 192.97 | 1.93 g (10 mmol) | Substrate |

| Methyl Acrylate | 1.5 | 86.09 | 1.29 g (1.35 mL) | Alkene Partner |

| Palladium(II) Acetate | 0.02 (2 mol%) | 224.51 | 45 mg | Pre-catalyst |

| Triphenylphosphine (PPh₃) | 0.04 (4 mol%) | 262.29 | 105 mg | Ligand |

| Triethylamine (Et₃N) | 2.5 | 101.19 | 2.53 g (3.5 mL) | Base |

| DMF (Anhydrous) | N/A | N/A | 20 mL | Solvent |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Catalyst Pre-activation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (45 mg) and PPh₃ (105 mg).

-

Inerting: Cap the flask with a rubber septum. Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen (critical to prevent phosphine oxidation).

-

Solvent Addition: Add anhydrous DMF (10 mL) via syringe. Stir at room temperature for 15 minutes until the solution turns yellow/orange, indicating the formation of the active Pd(0) species.

-

Substrate Addition: Add 1-Bromo-2,3-difluorobenzene (1.93 g) and Triethylamine (3.5 mL) to the catalyst mixture.

-

Alkene Addition: Add Methyl Acrylate (1.35 mL) dropwise. Note: Methyl acrylate is volatile; ensure the system is sealed.

Phase 2: Reaction & Monitoring[7]

-

Heating: Place the flask in a pre-heated oil bath at 100°C .

-

Timecourse: Stir vigorously for 12–16 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The product will appear as a UV-active spot with higher polarity than the aryl bromide but lower than the baseline.

-

Rf (Product) ≈ 0.4

-

Rf (SM) ≈ 0.8

-

Phase 3: Workup & Purification

-

Quench: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (50 mL) and water (50 mL).

-

Extraction: Separate the layers. Extract the aqueous layer twice with EtOAc (2 x 30 mL).

-

Washing: Combine organic layers and wash with 1M HCl (20 mL) to remove excess triethylamine, followed by Brine (30 mL).

-

Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica Gel 60).

-

Eluent Gradient: 0% → 10% EtOAc in Hexanes.

-

-

Yield: Expected yield is 1.68–1.78 g (85–90%).

Visualization: Experimental Workflow

Figure 2: Operational workflow for the synthesis of (E)-Methyl 3-(2,3-difluorophenyl)acrylate.

Characterization Data (Expected)

Verification of the product structure is essential. The following data corresponds to the target molecule:

-

Physical State: White to off-white crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.78 (d, J = 16.1 Hz, 1H, Ar-CH =CH),

-

δ 7.35 – 7.25 (m, 1H, Ar-H),

-

δ 7.15 – 7.05 (m, 2H, Ar-H),

-

δ 6.50 (d, J = 16.1 Hz, 1H, =CH -COOMe),

-

δ 3.82 (s, 3H, OCH ₃).

-

Note: The large coupling constant (J ≈ 16 Hz) confirms the (E)-geometry .

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

Distinct signals around -138 ppm and -142 ppm (multiplets).

-

-

MS (ESI): m/z Calculated for C₁₀H₈F₂O₂ [M+H]⁺: 199.05; Found: 199.1.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or O₂ leak. | Ensure rigorous N₂ purging. Increase catalyst loading to 5 mol%. Switch base to K₂CO₃. |

| Pd Black Formation | Ligand instability or insufficient ligand. | Increase PPh₃ ratio (Pd:L 1:4). Alternatively, use Jeffery Conditions (Pd(OAc)₂ + TBAB, ligand-free). |

| Side Product: Dehalogenation | Overheating or hydride source present. | Reduce temp to 80°C. Ensure DMF is anhydrous. |

| Z-Isomer Presence | Isomerization post-reaction. | Avoid prolonged exposure to light/heat during workup. The reaction is thermodynamically E-selective. |

Why 2,3-Difluoro? The 2,3-difluoro substitution pattern withdraws electron density from the ring, generally accelerating the oxidative addition step compared to electron-neutral rings. However, this also makes the ring susceptible to nucleophilic attack if harsh bases are used. Triethylamine is mild and ideal for this substrate.

References

-

Heck Reaction Mechanism & Selectivity

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

-

Fluorinated Substrates in Cross-Coupling

-

General Protocol for Acrylate Coupling

-

Product Reference (Sigma-Aldrich)

-

Sigma-Aldrich. (n.d.). (E)-Methyl 3-(2,3-difluorophenyl)acrylate Product Page. Link

-

Sources

- 1. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. researchgate.net [researchgate.net]

Advanced Application Note: Stereoselective Horner-Wadsworth-Emmons Olefination of 2,3-Difluorobenzaldehyde

Executive Summary & Synthetic Utility

The synthesis of highly pure

Mechanistic Rationale & Experimental Causality

The Horner-Wadsworth-Emmons reaction utilizes phosphonate-stabilized carbanions to construct carbon-carbon double bonds with exceptional

When targeting the olefination of 2,3-difluorobenzaldehyde , the unique electronic properties of the substrate dictate the experimental design. The strongly electron-withdrawing nature of the adjacent fluorine atoms renders the aldehyde carbon intensely electrophilic[3]. While standard strong bases (e.g., NaH or NaOEt) are generally effective for HWE reactions, their use with highly activated fluorinated benzaldehydes can inadvertently promote nucleophilic aromatic substitution (

To mitigate these risks and establish a self-validating, high-yielding system, this protocol employs Masamune-Roush conditions [4]. By utilizing a synergistic combination of a mild amine base (1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) and a Lewis acidic lithium salt (LiCl) in anhydrous acetonitrile, the reaction proceeds smoothly under mild conditions[5].

The Causality of the Reagent System:

The lithium cation (

Catalytic cycle and mechanism of the Horner-Wadsworth-Emmons olefination.

Quantitative Data & Optimization Metrics

The selection of Masamune-Roush conditions over standard NaH/THF conditions is validated by the comparative metrics outlined below. The mild conditions prevent substrate degradation while pushing the geometric selectivity to near exclusivity.

| Optimization Parameter | Standard Conditions (NaH / THF) | Masamune-Roush (LiCl / DBU / MeCN) |

| Base Strength ( | Strong (~ 35) | Mild (~ 12) |

| Operational Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |

| Geometric Selectivity | ~ 85:15 | > 95:5 |

| Side Reaction Profile | Potential | Negligible |

| Isolated Yield | 70 - 75% | 88 - 95% |

Detailed Experimental Methodology

The following protocol outlines the synthesis of ethyl (E)-3-(2,3-difluorophenyl)acrylate on a 10 mmol scale.

Materials & Reagents

-

2,3-Difluorobenzaldehyde : 1.42 g (10.0 mmol, 1.0 equiv)

-

Triethyl phosphonoacetate (TEPA) : 2.47 g (11.0 mmol, 1.1 equiv)

-

Lithium chloride (LiCl) : 0.51 g (12.0 mmol, 1.2 equiv) — Note: Highly hygroscopic; must be flame-dried prior to use.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : 1.67 g (11.0 mmol, 1.1 equiv)

-

Anhydrous Acetonitrile (MeCN) : 30 mL

Step-by-Step Protocol

-

System Preparation : Add anhydrous LiCl (0.51 g) to a 100 mL round-bottom flask equipped with a magnetic stir bar. Flame-dry the flask under high vacuum for 5 minutes to remove trace moisture. Allow the flask to cool to room temperature and backfill with dry Argon.

-

Reagent Assembly : Inject anhydrous MeCN (30 mL) into the flask, followed by the addition of TEPA (2.47 g). Stir the suspension at room temperature for 10 minutes to allow the

ions to fully coordinate with the phosphonate[6]. -

Carbanion Generation : Cool the reaction vessel to 0 °C using an ice-water bath. Add DBU (1.67 g) dropwise via syringe over 5 minutes. The solution may turn slightly yellow, indicating the formation of the stabilized phosphonate carbanion. Stir at 0 °C for an additional 15 minutes.

-

Electrophile Addition : Dissolve 2,3-difluorobenzaldehyde (1.42 g) in 2 mL of anhydrous MeCN and add it dropwise to the reaction mixture at 0 °C[1].

-

Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) solvent system. The product spot will be UV-active and run slightly lower than the starting aldehyde.

-

Quench & Extraction : Once the aldehyde is fully consumed, quench the reaction by adding 20 mL of saturated aqueous

solution[1]. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL). -

Purification : Combine the organic layers, wash with brine (30 mL), and dry over anhydrous

. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:EtOAc) to afford the pure

Step-by-step experimental workflow for the synthesis of ethyl (E)-3-(2,3-difluorophenyl)acrylate.

Analytical Characterization & Self-Validation

To validate the success of the reaction and confirm the geometric isomerism,

Expected

-

7.75 (d,

-

7.35 - 7.25 (m, 1H, Ar-

-

7.15 - 7.05 (m, 2H, Ar-

-

6.45 (d,

-

4.28 (q,

-

1.35 (t,

References[3] BenchChem. "2-Bromo-3,4-difluorobenzaldehyde". BenchChem Product Database. URL: 1]">https://www.benchchem.com[1] BenchChem. "Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction in C-C Double Bond Formation". BenchChem Technical Documents. URL: 2]">https://www.benchchem.com[2] Alfa Chemistry. "Horner-Wadsworth-Emmons Reaction". Alfa Chemistry Organic Synthesis Guides. URL: https://www.alfa-chemistry.com/horner-wadsworth-emmons-reaction.html[4] Blanchette, M. A., et al. "Masamune–Roush conditions for the Horner–Emmons reaction". ResearchGate / Tetrahedron Letters. URL: https://www.researchgate.net/publication/248268683_Masamune-Roush_conditions_for_the_Horner-Emmons_reaction[7] Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. "Horner-wadsworth-emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds". Semantic Scholar. URL: https://www.semanticscholar.org/paper/Masamune%E2%80%93Roush-conditions-for-the-Horner%E2%80%93Emmons-Blanchette-Choy/0c1737f0601f7871e84a20f9a2b7754388e4b85c[5] Alfa Chemistry. "Horner-Wadsworth-Emmons Reaction - Improvements and Conditions". Alfa Chemistry Organic Synthesis Guides. URL: https://www.alfa-chemistry.com/horner-wadsworth-emmons-reaction.html[6] Ando, K., et al. "(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications". The Journal of Organic Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01742

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Bromo-3,4-difluorobenzaldehyde | 1578156-21-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols: Synthesis of (E)-3-(2,3-Difluorophenyl)acrylic Acid Esters

Abstract

This document provides a comprehensive guide for the chemical synthesis of esters derived from (E)-3-(2,3-difluorophenyl)acrylic acid. Fluorinated organic molecules, particularly derivatives of cinnamic acid, are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. We present detailed, field-proven protocols for three distinct and widely applicable esterification methods: the classic Fischer-Speier esterification, the mild carbodiimide-mediated Steglich esterification, and the versatile Mitsunobu reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying mechanistic principles and expert rationale behind experimental choices. Emphasis is placed on reaction monitoring, purification strategies, and definitive product characterization, including the pivotal role of ¹⁹F NMR spectroscopy.

Introduction

(E)-3-(2,3-difluorophenyl)acrylic acid is a substituted cinnamic acid derivative whose esters are valuable building blocks in the synthesis of novel pharmaceuticals and functional materials. The incorporation of fluorine atoms into organic molecules can profoundly alter their biological and physical properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, robust and efficient methods for the esterification of this fluorinated precursor are essential for advancing research and development in these fields.

This application note moves beyond a simple recitation of steps to provide a holistic view of the synthesis process. We will explore the causality behind procedural choices, compare the relative merits of different synthetic routes, and detail the necessary analytical techniques to ensure the integrity of the final product.

Starting Material: Physicochemical and Safety Data

Before commencing any synthetic work, a thorough understanding of the starting material is critical.

| Property | Value | Source |

| Chemical Name | (E)-3-(2,3-Difluorophenyl)acrylic acid | ChemScene[1] |

| CAS Number | 236746-13-7 | ChemScene[1] |

| Molecular Formula | C₉H₆F₂O₂ | ChemScene[1] |

| Molecular Weight | 184.14 g/mol | ChemScene[1] |

| Appearance | Solid | Sigma-Aldrich |

| Storage | Sealed in dry, 2-8°C | ChemScene[1] |

Safety Information: While specific hazard data for this exact compound is limited, substituted acrylic acids and fluorinated aromatics require careful handling.[2][3][4][5]

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Operations should be performed in a well-ventilated chemical fume hood.

-

Hazards: May cause skin and serious eye irritation.[4] Avoid inhalation of dust and vapors.

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Overview of Synthetic Strategies

The esterification of a carboxylic acid can be accomplished through several distinct pathways, each with its own advantages and limitations. The choice of method often depends on the stability of the substrate, the nature of the alcohol, and the desired scale of the reaction. This guide will focus on three primary methods, illustrated in the general workflow below.

Caption: General experimental workflow for ester synthesis.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This method is a robust, cost-effective, and scalable approach, making it a workhorse in organic synthesis. It is particularly well-suited for simple primary and secondary alcohols.[6][7]

Principle and Mechanism

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[7] A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process. To drive it to completion, one must either use a large excess of one reactant (usually the alcohol) or remove the water byproduct as it forms, often with a Dean-Stark apparatus.[7][8]

Caption: Mechanism of Fischer-Speier Esterification.

Materials and Equipment

-

(E)-3-(2,3-Difluorophenyl)acrylic acid

-

Anhydrous alcohol (e.g., ethanol, methanol, propanol; 20-50 equivalents)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Rotary evaporator

Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask, add (E)-3-(2,3-difluorophenyl)acrylic acid (1.0 eq). Add a significant excess of the desired anhydrous alcohol (e.g., 20-50 eq), which will also serve as the solvent.[9]

-

Catalyst Addition: While stirring, carefully add the acid catalyst. Use either concentrated H₂SO₄ (approx. 0.1-0.3 eq) or p-TsOH (approx. 0.1 eq).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux.[10] Reaction times can vary from 4 to 18 hours.[9][11]

-

Monitoring: Track the disappearance of the starting carboxylic acid using Thin-Layer Chromatography (TLC). A suitable mobile phase might be 30% ethyl acetate in hexanes.

-

Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume by removing the excess alcohol with a rotary evaporator.[9]

-

Neutralization: Carefully pour the residue into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst. Ensure the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

Rationale and Expert Insights

-

Causality: The use of excess alcohol is a practical application of Le Châtelier's principle, forcing the equilibrium towards the ester product.[7] Anhydrous conditions are preferred to prevent the reverse reaction (hydrolysis).

-

Trustworthiness: Monitoring by TLC is crucial. The starting acid is more polar and will have a lower Rf value than the resulting ester. The disappearance of the starting material spot is a reliable indicator of reaction completion. Proper neutralization is vital to prevent acid-catalyzed hydrolysis during work-up.

Protocol 2: Steglich Esterification (Carbodiimide-Mediated)

The Steglich esterification is a mild and highly efficient method that operates at or below room temperature, making it ideal for substrates with sensitive functional groups.[12][13]

Principle and Mechanism

This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid.[14] The activated species is a highly reactive O-acylisourea intermediate.[13] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is essential for efficient ester formation.[12][15] DMAP intercepts the O-acylisourea to form an N-acylpyridinium salt, which is an even more potent acylating agent and is not prone to the side reaction of rearranging into an unreactive N-acylurea.[13] The alcohol then attacks this active intermediate to form the ester. The thermodynamic driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct.[12]

Caption: Simplified mechanism of Steglich Esterification.

Materials and Equipment

-

(E)-3-(2,3-Difluorophenyl)acrylic acid

-

Alcohol (1.2-1.5 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents, catalyst)

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Round-bottom flask, magnetic stirrer, ice bath

-

Filtration apparatus (Büchner funnel)

-

Dilute HCl (e.g., 1M)

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask, dissolve (E)-3-(2,3-difluorophenyl)acrylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.

-

DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is a visual indicator of reaction progress.

-

Monitoring: Track the reaction by TLC as described in Protocol 1.

-

Work-up - Filtration: Once complete, filter the reaction mixture through a Büchner funnel or a pad of celite to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove residual DMAP), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

Rationale and Expert Insights

-

Causality: The reaction is performed under anhydrous conditions because DCC will react readily with water. The stoichiometry is important; a slight excess of the alcohol and DCC ensures full consumption of the limiting starting acid.

-

Trustworthiness: The removal of the DCU byproduct by filtration is a key purification step.[12] The subsequent acid wash is critical for removing the basic DMAP catalyst, which can be difficult to separate by chromatography.

Alternative Method: The Mitsunobu Reaction

For particularly sensitive or precious substrates, or when inversion of stereochemistry at a chiral alcohol is desired, the Mitsunobu reaction is an exceptionally powerful tool.[16][17]

Principle and Use Cases

This reaction couples an alcohol with a nucleophile (here, the carboxylic acid) using triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][18] The reaction proceeds under mild, neutral conditions. A key challenge is the removal of the triphenylphosphine oxide (TPPO) and hydrazine byproducts, which can complicate purification.[19]

Brief Protocol Outline

-

Dissolve the (E)-3-(2,3-difluorophenyl)acrylic acid (1.0 eq), the alcohol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.

-

Cool the solution to 0°C.

-

Slowly add DEAD or DIAD (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2-16 hours.

-

Monitor by TLC.

-

Work-up involves concentrating the solvent and purifying directly by column chromatography, as the byproducts are often difficult to remove via extraction.

Comparison of Methods

| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |

| Conditions | Harsh (Acidic, Reflux) | Mild (Neutral, 0°C to RT) | Mild (Neutral, 0°C to RT) |

| Reagents | Acid catalyst, excess alcohol | DCC/EDC, DMAP | PPh₃, DEAD/DIAD |

| Byproducts | Water | Dicyclohexylurea (DCU) | Triphenylphosphine oxide (TPPO) |

| Work-up | Neutralization, extraction | Filtration, extraction | Often requires chromatography |

| Advantages | Scalable, inexpensive | High yield, mild, broad scope | Mild, good for sensitive substrates |

| Disadvantages | High temp, requires acid-stable substrates | Cost of reagents, DCU removal | Stoichiometric byproducts, cost |

Product Purification and Characterization

General Work-up and Purification

For all methods, after the initial work-up and concentration, the crude product will likely require further purification.

-

Column Chromatography: This is the most common method. Using silica gel with a gradient elution of ethyl acetate in hexanes typically provides excellent separation of the non-polar ester from any remaining polar starting materials or byproducts.[6][10]

-

Distillation: If the resulting ester is a liquid with sufficient thermal stability, vacuum distillation can be an effective purification method, especially for larger scales.[20]

Analytical Characterization

Confirming the structure and purity of the final ester is paramount.

-

¹H and ¹³C NMR: Will confirm the overall structure, showing the disappearance of the carboxylic acid proton (~12 ppm) and the appearance of new signals corresponding to the alcohol's alkyl group.

-

FTIR Spectroscopy: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear, and a new C-O stretch will appear around 1100-1300 cm⁻¹, while the C=O stretch remains (~1700 cm⁻¹).

-

Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming successful coupling.

-

¹⁹F NMR Spectroscopy: This is a uniquely powerful technique for fluorinated compounds.[21][22] It offers high sensitivity and a wide chemical shift range, making it excellent for confirming the presence and chemical environment of the fluorine atoms on the phenyl ring.[23][24] The spectrum should show two distinct signals for the two non-equivalent fluorine atoms, and their coupling constants can provide further structural confirmation.

Conclusion

The esterification of (E)-3-(2,3-difluorophenyl)acrylic acid can be successfully achieved through several reliable methods. The choice of protocol depends on the specific alcohol, the scale of the reaction, and the sensitivity of the substrates. The classic Fischer-Speier method offers scalability and cost-effectiveness for simple alcohols. The Steglich esterification provides a mild and high-yielding alternative suitable for more complex or sensitive molecules. For specialized applications, the Mitsunobu reaction offers another mild route. Rigorous purification and comprehensive characterization, particularly utilizing ¹⁹F NMR, are essential to ensure the final product's identity and purity for its intended application in research and development.

References

-

[6] Anuradha Liyana Pathiranage. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. Retrieved from [Link]

-

[23] Shalenkova, A., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(16), 3964-3973. Retrieved from [Link]

-

[21] Shalenkova, A., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(16), 3964-3973. Retrieved from [Link]

-

[10] Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. Austin Peay State University. Retrieved from [Link]

-

[25] W. R. Dolbier, Jr. (2009). Guide to Fluorine NMR for Organic Chemists. ResearchGate. Retrieved from [Link]

-

[26] Tsumura, T., et al. (1992). Method for obtaining high-purity cinnamic acid. Google Patents. Retrieved from

-

[22] Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

[24] Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

[27] Anuradha Liyana Pathiranage. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]

-

[16] Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

[20] Organic Syntheses. (n.d.). Cinnamic acid, phenyl ester. Retrieved from [Link]

-

[28] Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

[18] Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

[11] Purwaningsih, Y., et al. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA), 7(1), 27-37. Retrieved from [Link]

-

[7] Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

[17] Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

[12] Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

[8] Rossi, S., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. ChemRxiv. Retrieved from [Link]

-

[4] Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. Retrieved from [Link]

-

[13] Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

[15] SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

-

[14] Kumar, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101235. Retrieved from [Link]

-

[29] Georganics. (2022). (E)-3-(3-Fluorophenyl)acrylic acid - general description and preparation. Retrieved from [Link]

-

[30] Kurt, H., et al. (1969). Esterification of acrylic acid. Google Patents. Retrieved from

-

[31] Wang, Y., et al. (2024). Synthesis and Properties of Novel Acrylic Fluorinated Surfactants. Molecules, 29(20), 4806. Retrieved from [Link]

-

[32] Patel, P., et al. (2023). Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid. International Journal of Research and Analytical Reviews, 10(3). Retrieved from [Link]

-

[33] De-Sa-E-Melo, L., et al. (2010). PROCESS FOR THE SYNTHESIS OF ESTERS OF ACRYLIC ACID. Google Patents. Retrieved from

-

[34] Li, Y., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(4), 105712. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. download.basf.com [download.basf.com]

- 3. fishersci.com [fishersci.com]

- 4. (E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN [georganics.sk]

- 5. Acrylic acid - Wikipedia [en.wikipedia.org]

- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. aspire.apsu.edu [aspire.apsu.edu]

- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 12. Steglich esterification - Wikipedia [en.wikipedia.org]

- 13. Steglich Esterification [organic-chemistry.org]

- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. synarchive.com [synarchive.com]

- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 23. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents [patents.google.com]

- 27. researchgate.net [researchgate.net]

- 28. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 29. (E)-3-(3-Fluorophenyl)acrylic acid Overview [georganics.sk]

- 30. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]

- 31. mdpi.com [mdpi.com]

- 32. ijrar.org [ijrar.org]

- 33. FR2934261A1 - PROCESS FOR THE SYNTHESIS OF ESTERS OF ACRYLIC ACID - Google Patents [patents.google.com]

- 34. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

Application Note: Advanced Polymerization Protocols for Methyl 3-(2,3-difluorophenyl)acrylate

Introduction and Mechanistic Rationale

Methyl 3-(2,3-difluorophenyl)acrylate (CAS: 1363402-34-9) is a highly specialized, fluorinated cinnamate derivative. The integration of a 2,3-difluorophenyl moiety into the polymer architecture imparts exceptional physicochemical properties, including low surface energy, elevated hydrophobicity, and high thermal stability[1].

However, from a synthetic perspective, this monomer presents a formidable challenge. As a 1,2-disubstituted vinyl monomer, the bulky fluorinated aromatic ring at the

To successfully polymerize this monomer, researchers must employ one of two field-proven strategic pathways:

-

Reversible Addition-Fragmentation Chain Transfer (RAFT) Copolymerization : While homopolymerization fails, the monomer readily copolymerizes with less hindered vinyl monomers (e.g., styrene or methyl acrylate)[3]. Chain growth occurs regioselectively: the propagating styrenic radical attacks the less hindered

-carbon (carbonyl side) of the cinnamate derivative, bypassing the -

Group-Transfer Polymerization (GTP) : To synthesize a pure homopolymer, radical pathways must be abandoned. GTP utilizes a silyl ketene acetal initiator in a concerted mechanism that stabilizes the propagating enolate, entirely circumventing the radical stability issues of 1,2-disubstituted olefins[4].

Monomer Handling and Physicochemical Data

Before initiating any polymerization, the monomer must be rigorously purified. Commercial acrylate monomers contain phenolic inhibitors (e.g., MEHQ) to prevent autopolymerization during storage. Because MEHQ acts as a radical scavenger, its presence will unpredictably alter initiation kinetics and dead-end RAFT equilibria.

Table 1: Monomer Characteristics & Preparation

| Parameter | Specification / Action |

| Chemical Structure | 1,2-Disubstituted |

| Molecular Weight | 198.17 g/mol |

| Steric Profile | High |

| Inhibitor Removal | Pass neat monomer through a basic alumina column (50-200 µm) immediately prior to use. The basic alumina deprotonates and sequesters the slightly acidic MEHQ. |

| Moisture Sensitivity | Low for RAFT; Critical for GTP (requires drying over CaH |

Protocol A: RAFT Copolymerization (Statistical Copolymers)

This protocol describes the controlled radical copolymerization of methyl 3-(2,3-difluorophenyl)acrylate with styrene to yield a well-defined statistical copolymer with low dispersity (

Reagents

-

Monomer 1 (M1): Methyl 3-(2,3-difluorophenyl)acrylate (Purified)

-

Monomer 2 (M2): Styrene (Purified via basic alumina)

-

Chain Transfer Agent (CTA): 2-Cyano-2-propyl benzodithioate (CPBD)

-

Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized from methanol)

-

Solvent: Anhydrous Toluene

Step-by-Step Methodology

-

Reaction Assembly: In a flame-dried Schlenk tube, combine M1 and M2 at a 1:1 molar feed ratio. Add CPBD and AIBN to achieve a target molar ratio of [M1+M2] : [CTA] : [AIBN] = 200 : 1 : 0.2. Dilute the mixture with anhydrous toluene to a total monomer concentration of 2.0 M.

-

Degassing (Crucial Step): Oxygen is a ground-state triplet diradical that reacts with propagating carbon-centered radicals at diffusion-controlled rates, forming stable peroxy radicals that terminate the living chain. Perform three consecutive Freeze-Pump-Thaw cycles:

-

Freeze the mixture in liquid nitrogen.

-

Evacuate the headspace via a vacuum manifold for 5 minutes.

-

Isolate the tube from the vacuum and thaw in a warm water bath to release dissolved gases.

-

-

Polymerization: Backfill the Schlenk tube with ultra-pure Argon. Immerse the tube in a pre-heated oil bath at 70 °C and stir magnetically for 24 hours.

-

Quenching & Purification: Terminate the polymerization by rapid cooling in liquid nitrogen and exposing the solution to ambient air. Dilute the viscous mixture with a minimal amount of THF and precipitate dropwise into a 10-fold excess of cold methanol. Filter and dry the pink-tinted polymer under vacuum at 40 °C to constant weight.

Figure 1: Step-by-step workflow for the RAFT copolymerization of fluorinated cinnamate derivatives.

Protocol B: Group-Transfer Homopolymerization (GTP)

To synthesize a pure homopolymer of methyl 3-(2,3-difluorophenyl)acrylate, GTP is utilized. This living polymerization technique relies on the transfer of a silyl group to the monomer's carbonyl oxygen, generating a stable enolate intermediate that is unaffected by the

Reagents

-

Monomer: Methyl 3-(2,3-difluorophenyl)acrylate (Strictly dried and distilled)

-

Initiator: 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene (MTS)

-

Catalyst: Tris(pentafluorophenyl)borane (B(C

F -

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Glassware Preparation: Bake all glassware at 150 °C overnight. Assemble hot under a continuous flow of dry Argon. Causality: The propagating silyl enolate is highly nucleophilic; trace moisture will instantly protonate and irreversibly terminate the living chain.

-

Initiation: Inject anhydrous THF (10 mL) and MTS initiator (0.1 mmol) into the reactor. Add the B(C

F -

Propagation: Slowly add the fluorinated monomer (5.0 mmol) via a syringe pump over 30 minutes at room temperature (25 °C). The slow addition prevents undesirable exothermic spikes and maintains a controlled enolate equilibrium.

-

Termination: After 4 hours of stirring, quench the living ends by injecting 1 mL of acidic methanol (methanol containing 1% acetic acid).

-

Recovery: Precipitate the resulting homopolymer in hexanes, filter, and dry under high vacuum.

Figure 2: Mechanistic pathways overcoming steric hindrance in 1,2-disubstituted acrylates.

Expected Quantitative Outcomes

Based on established kinetic behaviors of substituted cinnamates[2][4], researchers should benchmark their experimental yields against the parameters in Table 2.

Table 2: Expected Polymerization Outcomes

| Polymerization Route | Conversion (%) | Dispersity (Đ) | Glass Transition ( | |

| Standard Free Radical | < 5% | N/A (Oligomers) | > 2.5 | N/A |

| RAFT Copolymer (w/ Styrene) | 60 - 75% | 15,000 - 25,000 | 1.10 - 1.25 | ~ 115 °C |

| GTP Homopolymer | > 90% | 18,000 - 30,000 | 1.30 - 1.45 | > 140 °C |

Note: The incorporation of the rigid 1,2-disubstituted fluorinated monomer significantly elevates the

References

Sources

Application Note: Precision Synthesis of 8-Fluorocoumarin from (E)-Methyl 3-(2,3-difluorophenyl)acrylate

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

The conversion of (E)-Methyl 3-(2,3-difluorophenyl)acrylate to a coumarin scaffold presents a specific regiochemical challenge. Unlike classical Pechmann or Knoevenagel condensations that utilize phenols (salicylaldehydes) as starting materials, this protocol begins with a cinnamate ester lacking the requisite ortho-hydroxyl group.

To construct the lactone ring of the coumarin, the fluorine atom at the C2 position (ortho to the acrylate tail) must be displaced by an oxygen nucleophile. This transformation relies on the electronic activation provided by the acrylate moiety, which renders the C2-fluorine susceptible to Nucleophilic Aromatic Substitution (S_NAr) or high-temperature thermal displacement.

Retrosynthetic Logic

-

Starting Material: (E)-Methyl 3-(2,3-difluorophenyl)acrylate.

-

Leaving Group: Fluorine at position C2 (activated by ortho-vinyl electron-withdrawing group).

-

Retained Group: Fluorine at position C3 (meta to vinyl; unreactive to S_NAr).

-

Product Mapping: The C2 carbon becomes C8a in the coumarin system; the C3 carbon becomes C8. Therefore, the final product is 8-fluorocoumarin .

Selected Methodology

While direct thermal pyrolysis of 2-fluorocinnamic acids can yield coumarins via HF elimination [1], this method often suffers from charring and poor yields in complex substrates. This guide details a superior Two-Step "Hydrolysis-Substitution-Cyclization" Protocol . This route offers higher control, milder conditions, and easier purification.

Part 2: Mechanistic Pathway & Visualization

The reaction proceeds through three distinct mechanistic phases:

-

Saponification: Hydrolysis of the methyl ester to the carboxylate.

-

S_NAr Displacement: The hydroxide ion attacks the C2 position, displacing the labile fluoride ion. This is the rate-determining step.

-

Isomerization & Lactonization: The resulting (E)-2-hydroxycinnamic acid must isomerize to the (Z)-configuration to allow the hydroxyl group to attack the carbonyl, releasing water and closing the ring.

Reaction Workflow Diagram

Figure 1: Step-wise mechanistic flow from the difluoro-acrylate precursor to the final fluorinated coumarin scaffold.

Part 3: Experimental Protocols

Materials & Reagents Table

| Reagent | Role | Equiv. | Notes |

| (E)-Methyl 3-(2,3-difluorophenyl)acrylate | Substrate | 1.0 | Purity >97% recommended |

| Potassium Hydroxide (KOH) | Nucleophile/Base | 5.0 | Excess required for S_NAr |

| DMSO (Dimethyl Sulfoxide) | Solvent | - | High boiling point, promotes S_NAr |

| Hydrochloric Acid (6M) | Quench/Workup | Excess | To pH 1-2 |

| Acetic Anhydride (Ac₂O) | Cyclization Agent | 5.0 | For Step 2 (Lactonization) |

| Sodium Acetate (NaOAc) | Catalyst | 1.0 | Base catalyst for cyclization |

Protocol A: The "Hydrolysis-Substitution" Route (Recommended)

This method separates the fluorine displacement from the ring closure to ensure maximum purity.

Step 1: Formation of 2-Hydroxy-3-fluorocinnamic Acid

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of (E)-Methyl 3-(2,3-difluorophenyl)acrylate in 20 mL of DMSO.

-

Base Addition: Add 50 mmol (5 equiv) of KOH pellets.

-

Note: Use pellets rather than solution to minimize water content initially, increasing the nucleophilicity of hydroxide in DMSO.

-

-

Reaction: Heat the mixture to 100°C for 4–6 hours.

-

Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The starting ester and the intermediate 2,3-difluoro acid will disappear, replaced by the more polar 2-hydroxy-3-fluoro acid.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour carefully into 100 mL of ice-water.

-

Acidify slowly with 6M HCl to pH 1. A precipitate should form.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Result: Crude (E)-3-(2-hydroxy-3-fluorophenyl)acrylic acid.

-

Step 2: Cyclization (Lactonization)

-

Setup: Suspend the crude acid from Step 1 in 15 mL of Acetic Anhydride.

-

Catalysis: Add 10 mmol (1 equiv) of anhydrous Sodium Acetate.

-

Reflux: Heat the mixture to reflux (approx. 140°C) for 2 hours.

-

Purification:

-

Pour the hot mixture onto crushed ice (hydrolyzes excess anhydride).

-

Stir vigorously for 30 minutes. The product, 8-fluorocoumarin , often precipitates as a solid.

-

Recrystallization: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

-

Protocol B: Thermal Cyclization (Direct Pyrolysis)

Use this method for rapid screening or small-scale qualitative verification.

-

Hydrolysis: Reflux the starting ester with 2M NaOH (aq) for 1 hour to obtain the 2,3-difluorocinnamic acid. Acidify and isolate the solid acid.

-

Pyrolysis: Place the dry 2,3-difluorocinnamic acid in a sublimation apparatus.

-

Heating: Heat the solid to 200–220°C under reduced pressure (20 mmHg).

-

Reaction: The compound undergoes intramolecular S_NAr, eliminating HF gas. The coumarin sublimes onto the cold finger.

-

Warning: This releases Hydrogen Fluoride (HF). Must be performed in a fume hood with appropriate scrubbing.

-

Part 4: Critical Quality Attributes & Troubleshooting

Analytical Confirmation

-

¹H NMR (CDCl₃):

-

Look for the characteristic coumarin doublets (C3-H and C4-H) with a coupling constant of J ≈ 9.5 Hz.

-

Shift: C4-H typically appears downfield (~7.6–7.8 ppm) due to the beta-position of the unsaturated ester.

-

Fluorine Splitting: The 8-Fluoro substituent will split the aromatic protons. Expect complex multiplets for the aromatic region.

-

-

¹⁹F NMR:

-

Starting material: Two signals (2-F and 3-F).

-